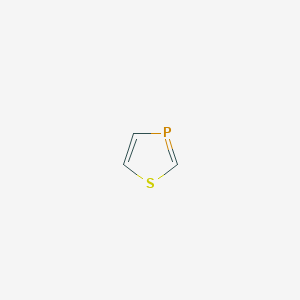

1,3-Thiaphosphole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

109868-36-2 |

|---|---|

Molekularformel |

C3H3PS |

Molekulargewicht |

102.10 g/mol |

IUPAC-Name |

1,3-thiaphosphole |

InChI |

InChI=1S/C3H3PS/c1-2-5-3-4-1/h1-3H |

InChI-Schlüssel |

AEAHWADTLOWPFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC=P1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Thiaphosphole and Its Derivatives

Denitrogenative Cyclization Strategies

A significant advancement in the synthesis of 1,3-thiaphospholes involves the rhodium-catalyzed reaction between 1,2,3-thiadiazoles and phosphaalkynes. This approach leverages the denitrogenative extrusion of N₂ from the thiadiazole ring to generate a reactive intermediate that subsequently undergoes cyclization with the phosphaalkyne.

Rhodium-Catalyzed Cyclization of 1,2,3-Thiadiazole-4-carboxylates with Phosphaalkynes

A novel synthetic route to 1,3-thiaphosphole derivatives has been developed through the rhodium-catalyzed cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes. researchgate.net This reaction proceeds via the denitrogenation of the 1,2,3-thiadiazoles, a key step facilitated by the rhodium catalyst. researchgate.netsci-hub.se The catalyst system typically involves a rhodium precursor, such as [Rh(COE)Cl]₂ (where COE is cyclooctene), in the presence of a phosphine (B1218219) ligand, like 1,2-bis(dicyclohexylphosphino)propane (DCyPP). researchgate.net The reaction effectively couples the thiadiazole and phosphaalkyne components to construct the five-membered this compound ring. researchgate.net

Influence of Substituents on Reaction Outcome and Regioselectivity

The electronic and steric properties of the substituents on both the 1,2,3-thiadiazole (B1210528) and the phosphaalkyne play a significant role in the reaction outcome and regioselectivity. While the reaction with phosphaalkynes shows high regioselectivity, studies on analogous reactions with terminal alkynes have provided valuable insights into these effects. semanticscholar.orguow.edu.au The electronic nature of the substituent at the C5-position of the 1,2,3-thiadiazole ring has been shown to significantly influence reactivity. researchgate.netrsc.org For instance, electron-donating groups and small substituents at this position can affect the rate and efficiency of the reaction. rsc.org Similarly, the steric and electronic properties of the substituent on the alkyne partner can dictate the regiochemical outcome in related systems. semanticscholar.orguow.edu.au Although the reaction with phosphaalkynes appears to be highly regioselective, it is inferred that significant variations in the steric bulk and electronic nature of the substituents on either reactant could potentially influence the reaction efficiency.

Table 1: Overview of Denitrogenative Cyclization for this compound Synthesis

| Reactants | Catalyst System | Key Feature | Regioselectivity |

|---|---|---|---|

| 1,2,3-Thiadiazole-4-carboxylates and Phosphaalkynes | [Rh(COE)Cl]₂ / DCyPP | Denitrogenative cyclization | Exclusive formation of this compound |

(3+2)-Cyclization Reactions

Another powerful strategy for the synthesis of this compound derivatives is through (3+2)-cyclization reactions. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring.

Utilizing Unsaturated Phosphonites with Thioketones

The (3+2)-cyclization reaction between unsaturated phosphonites, specifically ethynyl-phosphonites, and cycloaliphatic thioketones provides a direct route to novel P(V)-containing this compound-3-oxides. researchgate.netnih.gov This reaction proceeds smoothly at room temperature with equimolar amounts of the starting materials and, notably, does not require a catalyst. researchgate.netnih.gov The unique reactivity of the unsaturated phosphonites, which contain a nucleophilic phosphorus center and a potentially electrophilic β-carbon, drives the cyclization process. researchgate.net

Mechanistic Postulations via Step-Wise Processes based on Quantum Chemical Calculations

The mechanism of the (3+2)-cyclization between unsaturated phosphonites and thioketones has been investigated using Density Functional Theory (DFT) quantum chemical calculations. researchgate.netnih.gov These calculations support a step-wise mechanism for the formation of the this compound ring. researchgate.netnih.gov The proposed pathway involves an initial interaction between the nucleophilic phosphorus atom of the phosphonite and the electrophilic carbon atom of the thioketone. This is followed by a series of bond formations and rearrangements that ultimately lead to the formation of the stable five-membered heterocyclic ring of the this compound-3-oxide. researchgate.net This computational insight is crucial for understanding the reaction pathway and for the future design of related synthetic methodologies.

Table 2: Key Aspects of (3+2)-Cyclization for this compound-3-oxide Synthesis

| Reactants | Reaction Conditions | Product | Proposed Mechanism |

|---|---|---|---|

| Unsaturated Phosphonites and Thioketones | Room temperature, catalyst-free | This compound-3-oxide | Step-wise (3+2)-cyclization |

Formation of this compound-3-oxides

A notable method for the synthesis of this compound-3-oxides involves a (3+2)-cyclization reaction. This approach utilizes the reactivity of ethynyl-phosphonites with thioketones. The reaction proceeds smoothly at room temperature, leading to the formation of the five-membered P(V)-containing heterocycle in satisfactory to excellent yields. This method is part of a broader strategy to create novel P,S-heterocycles using thiocarbonyl compounds as versatile building blocks in cycloaddition reactions.

The general scheme for this reaction can be represented as follows:

Reaction Scheme for the Formation of this compound-3-oxides

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

This synthetic route highlights the utility of unsaturated phosphonites in constructing phosphorus-containing heterocycles with a pentavalent phosphorus atom.

Cyclocondensation and Cycloaddition Approaches

Cyclocondensation and cycloaddition reactions represent a significant class of methodologies for the synthesis of this compound and its derivatives. These approaches involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.

The condensation of ketene (B1206846) S,N-acetals with phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl₃), presents a potential, though not widely documented, route to the this compound skeleton. In principle, the nucleophilic nitrogen and sulfur atoms of the ketene S,N-acetal could react with the electrophilic phosphorus center of the trihalide. A subsequent intramolecular cyclization with elimination of hydrogen halide could then lead to the formation of the this compound ring. While specific examples for the synthesis of this compound using this method are scarce in the literature, the known reactivity of ketene S,N-acetals and phosphorus halides suggests this as a plausible synthetic strategy.

The synthesis of 1,3-benzothiaphospholes can be envisioned through the reaction of 2-phosphinobenzenethiol with appropriate one-carbon synthons. This approach is analogous to the well-established synthesis of 1,3-benzoazaphosphole derivatives from 2-aminophenyl(phenyl)phosphine. In this analogous reaction, the bifunctional 2-phosphinobenzenethiol would provide the phosphorus and sulfur atoms, as well as the benzene (B151609) ring, for the fused heterocyclic system. The one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, would complete the five-membered ring.

For instance, the condensation of 2-phosphinobenzenethiol with an aldehyde would likely proceed via the formation of a transient intermediate, which would then undergo cyclization to afford the 2-substituted-2,3-dihydro-1,3-benzothiaphosphole. Subsequent oxidation or derivatization at the phosphorus and sulfur atoms could provide access to a variety of related compounds.

Desulfurization reactions offer a potential strategy for the generation of the this compound system from sulfur-rich precursors. Reagents such as phosphines and phosphites are well-known for their ability to effect desulfurization due to the high strength of the resulting phosphorus-sulfur double bond (P=S) or the stability of thiophosphates. nih.gov A hypothetical precursor for a this compound could be a 1,2,3-dithiaphospholane or a related heterocycle containing an excess of sulfur atoms. Treatment of such a compound with a trivalent phosphorus reagent could lead to the extrusion of a sulfur atom and the formation of the desired this compound ring. While specific examples of this transformation leading directly to 1,3-thiaphospholes are not abundant, the principle of desulfurization is a valid synthetic consideration in heterocyclic chemistry. nih.gov

Beyond the (3+2)-cycloaddition for the synthesis of this compound-3-oxides, other cycloaddition reactions can be considered for the construction of the this compound ring system. The Huisgen 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. google.comtaylorfrancis.com A plausible approach would involve the reaction of a 1,3-dipole containing a phosphorus atom with a dipolarophile containing a sulfur atom, or vice versa. For example, a phosphaalkene could potentially react with a thiocarbonyl ylide in a [3+2] manner to furnish the this compound ring. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of the reactants.

The versatility of cycloaddition reactions allows for the construction of a wide array of heterocyclic scaffolds, and their application to the synthesis of P-S heterocycles remains an area of synthetic exploration. nih.govresearchgate.net

General Strategies for Phosphorus-Substituted Heterocycles Applied to this compound

The synthesis of this compound can also be approached from the perspective of general strategies for the synthesis of phosphorus-containing heterocycles. Two main strategies are generally employed: the construction of the heterocyclic core using phosphorus-containing reagents, and the functionalization of a pre-formed heterocyclic core with phosphorus reagents. nih.gov

In the context of this compound, the first strategy is exemplified by the cyclocondensation and cycloaddition reactions discussed above, where an organophosphorus compound is a key building block in the ring-forming step.

The second strategy, direct phosphorylation, would involve the introduction of a phosphorus atom into a pre-existing thiazole (B1198619) or a related sulfur-containing heterocycle. This could potentially be achieved through methods such as metal-catalyzed C-H bond phosphorylation or the reaction of a lithiated heterocycle with a phosphorus electrophile. However, the successful application of this strategy would depend on the reactivity and stability of the starting heterocycle under the phosphorylation conditions.

Direct Phosphorylation Techniques

Direct phosphorylation, in the context of this compound synthesis, refers to methods where the phosphorus atom is introduced to a sulfur-containing organic precursor to form the heterocyclic ring in a direct cyclization step. This approach conceptually involves the formation of both a phosphorus-carbon and a phosphorus-sulfur bond, effectively closing the ring with the phosphorus atom.

While specific, well-documented examples of a one-pot direct phosphorylation of a linear sulfur-containing precursor to form a simple this compound are not prevalent in the reviewed literature, the principle can be illustrated by considering the reaction of a suitable 1,3-dithio compound or a related species with a reactive phosphorus dihalide. The general strategy would involve a precursor molecule that contains both a thiol group and a nucleophilic carbon center, which can react with a phosphorus electrophile to form the heterocycle.

For instance, a hypothetical direct phosphorylation pathway could involve a β-mercapto-substituted enolate or a similar species reacting with a phosphorus dihalide (e.g., R-PCl₂). The reaction would proceed via initial phosphorylation at the sulfur atom, followed by an intramolecular nucleophilic attack from the carbanionic center onto the phosphorus atom, displacing a halide and forming the this compound ring. The feasibility and efficiency of such a direct approach would be highly dependent on the nature of the substituents and the reaction conditions.

While the direct phosphorylation of a sulfur-containing acyclic precursor to a this compound is a conceptually straightforward approach, more complex multi-step syntheses that culminate in a cyclization step involving phosphorus are more commonly reported for related phosphorus heterocycles. These analogous syntheses often involve the initial preparation of a more complex organophosphorus intermediate which then undergoes cyclization.

Heterocyclization Involving Organophosphorus Synthons (P-alkynes)

A more contemporary and versatile approach to the synthesis of 1,3-thiaphospholes and their derivatives involves heterocyclization reactions that utilize organophosphorus synthons, particularly those containing a phosphorus-carbon triple bond, known as phosphaalkynes. These methods build the heterocyclic ring by reacting the organophosphorus synthon with a suitable sulfur-containing precursor.

One prominent example is the rhodium-catalyzed cyclization of 1,2,3-thiadiazoles with phosphaalkynes. sci-hub.se This method affords this compound derivatives through a denitrogenation process of the 1,2,3-thiadiazole. sci-hub.se The reaction is catalyzed by a rhodium precursor in the presence of a dicyclohexylphosphinopropane (dcypp) ligand. sci-hub.se A proposed mechanism involves the formation of a rhodium-carbene species as a reactive intermediate. sci-hub.se

The scope of this reaction has been explored with various substituted 1,2,3-thiadiazoles and a phosphaalkyne, as detailed in the table below.

| 1,2,3-Thiadiazole Derivative | Phosphaalkyne | Catalyst System | Resulting this compound Derivative | Yield (%) |

|---|---|---|---|---|

| Methyl 1,2,3-thiadiazole-4-carboxylate | (2,4,6-Tri-tert-butylphenyl)phosphaacetylene | [Rh(coe)Cl]₂ / dcypp | Methyl 5-((2,4,6-tri-tert-butylphenyl)phosphinidene)thiophene-3-carboxylate | 85 |

| Ethyl 1,2,3-thiadiazole-4-carboxylate | (2,4,6-Tri-tert-butylphenyl)phosphaacetylene | [Rh(coe)Cl]₂ / dcypp | Ethyl 5-((2,4,6-tri-tert-butylphenyl)phosphinidene)thiophene-3-carboxylate | 82 |

| Phenyl(1,2,3-thiadiazol-4-yl)methanone | (2,4,6-Tri-tert-butylphenyl)phosphaacetylene | [Rh(coe)Cl]₂ / dcypp | (5-((2,4,6-tri-tert-butylphenyl)phosphinidene)thiophen-3-yl)(phenyl)methanone | 75 |

Another significant heterocyclization method is the (3+2)-cycloaddition reaction of ethynyl-phosphonites with thioketones. researchgate.net This reaction proceeds smoothly at room temperature without the need for a catalyst to yield this compound-3-oxides. researchgate.net This approach highlights the utility of P(V)-containing synthons in constructing the thiaphosphole ring.

The reaction between various cycloaliphatic thioketones and di(n-butyl)ethynyl-phosphonite demonstrates the utility of this method for creating spirocyclic this compound derivatives.

| Thioketone | Ethynyl-phosphonite | Reaction Conditions | Resulting this compound-3-oxide Derivative | Yield (%) |

|---|---|---|---|---|

| Adamantanethione | Di(n-butyl)ethynyl-phosphonite | Room Temperature | Di(n-butyl)-spiro[adamantane-2,2'- sci-hub.senih.govthiaphosphole]-3'-oxide | 95 |

| Cyclohexanethione | Di(n-butyl)ethynyl-phosphonite | Room Temperature | Di(n-butyl)-spiro[cyclohexane-1,2'- sci-hub.senih.govthiaphosphole]-3'-oxide | 88 |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Di(n-butyl)ethynyl-phosphonite | Room Temperature | Di(n-butyl)-spiro[2,2,4,4-tetramethylcyclobutane-1,2'- sci-hub.senih.govthiaphosphole]-3'-one-3'-oxide | 92 |

These examples of heterocyclization involving organophosphorus synthons, particularly P-alkynes and their derivatives, represent a powerful and modular strategy for the synthesis of a variety of 1,3-thiaphospholes and their oxides, offering access to complex structures that may be challenging to obtain through more direct phosphorylation methods.

Reaction Mechanisms and Reactivity Studies of 1,3 Thiaphosphole Systems

Detailed Mechanistic Investigations of Ring Formation

The construction of the 1,3-thiaphosphole ring is a complex process, with various synthetic routes proceeding through distinct, often multi-step, mechanisms. Computational and experimental studies have been instrumental in shedding light on these intricate reaction pathways.

Elucidation of Step-Wise Mechanisms in Cyclization Processes

Two primary mechanistic pathways for the formation of this compound systems have been investigated in detail: the (3+2)-cyclization of unsaturated phosphonites with thioketones and the rhodium-catalyzed cyclization of 1,2,3-thiadiazoles with phosphaalkynes.

In the first approach, the reaction of ethynyl-phosphonites with cycloaliphatic thioketones to form this compound-3-oxides has been elucidated through Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These studies support a step-wise (3+2)-cyclization mechanism. researchgate.netresearchgate.netmasterorganicchemistry.com The process is initiated by the nucleophilic attack of the phosphorus atom of the ethynyl-phosphonite onto the electrophilic carbon atom of the thioketone. This is followed by a ring-closing step to form the five-membered ring. This method provides access to novel P(V)-containing heterocycles. researchgate.netresearchgate.net

A second significant route involves the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with phosphaalkynes. Current time information in Bangalore, IN. This reaction proceeds via a denitrogenative cyclization. Current time information in Bangalore, IN. The 1,2,3-thiadiazole (B1210528) first undergoes ring cleavage to form an α-diazothione species. Current time information in Bangalore, IN. Subsequent denitrogenation, prompted by the rhodium catalyst, generates a reactive intermediate that then undergoes cyclization with the phosphaalkyne to afford the this compound ring. Current time information in Bangalore, IN. This transannulation reaction has been shown to be highly regioselective, exclusively yielding the this compound isomer. Current time information in Bangalore, IN.

Table 1: Mechanistic Details of this compound Ring Formation

| Reaction Type | Reactants | Key Intermediates | Mechanistic Insights |

| (3+2)-Cycloaddition | Ethynyl-phosphonites, Thioketones | Zwitterionic species | Step-wise process initiated by nucleophilic attack of phosphorus. researchgate.netresearchgate.net |

| Rh-catalyzed Cyclization | 1,2,3-Thiadiazoles, Phosphaalkynes | α-Diazothione, Rhodium thiavinyl carbene | Denitrogenative transannulation with high regioselectivity. Current time information in Bangalore, IN. |

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents plays a pivotal role in directing the outcome of this compound synthesis.

The (3+2)-cyclization reaction between ethynyl-phosphonites and thioketones to produce this compound-3-oxides is notable for proceeding smoothly at room temperature without the need for a catalyst. researchgate.netmasterorganicchemistry.com This is in contrast to the analogous reaction with aldehydes to form 1,3-oxaphosphole-3-oxides, which necessitates the addition of a base such as triethylamine (B128534). researchgate.netmasterorganicchemistry.com This highlights the enhanced electrophilicity and reactivity of thioketones compared to their oxygen-containing counterparts in this specific cyclization. Current time information in Bangalore, IN.

In the rhodium-catalyzed synthesis from 1,2,3-thiadiazoles and phosphaalkynes, the catalyst system is crucial. A specific rhodium complex, [Rh(COE)Cl]₂ (where COE is cyclooctene), used in conjunction with the ligand 1,2-bis(dicyclohexylphosphino)propane (DCyPP), has been found to be effective in promoting the denitrogenative cyclization. Current time information in Bangalore, IN. The catalyst facilitates the extrusion of nitrogen from the thiadiazole, enabling the subsequent cyclization with the phosphaalkyne. Current time information in Bangalore, IN. The regiochemistry of this reaction mirrors that observed in the transannulation with alkynes, indicating a consistent mechanistic pathway dictated by the catalyst. Current time information in Bangalore, IN.

Functionalization and Derivatization Reactions

Once formed, the this compound ring can undergo a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Metalation at Specific Ring Positions for Further Elaboration

Metalation provides a powerful strategy for the regioselective functionalization of the this compound ring, creating a nucleophilic center that can react with a variety of electrophiles.

A notable example is the metalation of the 2-position of 1,3-benzothiaphosphole. researchgate.netCurrent time information in Bangalore, IN. This was successfully achieved using lithium diisopropylamide (LDA) as the base. researchgate.netCurrent time information in Bangalore, IN. The resulting lithiated intermediate could be trapped by quenching with trimethylsilyl (B98337) chloride, yielding 2-(trimethylsilyl)-1,3-benzothiaphosphole. researchgate.netCurrent time information in Bangalore, IN. This two-step process demonstrates a viable route for introducing substituents specifically at the C2 position of the benzofused thiaphosphole ring.

Table 2: Metalation and Functionalization of 1,3-Benzothiaphosphole

| Step | Reagent | Product | Observation |

| 1. Metalation | Lithium diisopropylamide (LDA) | 2-Lithio-1,3-benzothiaphosphole | Smooth reaction confirmed by ³¹P NMR spectroscopy. researchgate.netCurrent time information in Bangalore, IN. |

| 2. Quenching | Trimethylsilyl chloride | 2-(Trimethylsilyl)-1,3-benzothiaphosphole | Successful introduction of a silyl (B83357) group at the C2 position. researchgate.netCurrent time information in Bangalore, IN. |

Diels-Alder Cycloadditions Involving the P=C Bond of Thiaphospholes

The P=C double bond within the this compound ring can act as a dienophile in Diels-Alder reactions, offering a pathway to construct fused polycyclic systems.

The reactivity of the P=C bond in 1,3-benzothiaphosphole as a dienophile has been explored in [4+2] cycloaddition reactions with various dienes. researchgate.netCurrent time information in Bangalore, IN. Successful reactions have been reported with isoprene (B109036), 2,3-dimethylbutadiene, 2,3-dibenzylbutadiene, and cyclopentadiene. researchgate.netCurrent time information in Bangalore, IN. These reactions lead to the formation of fused-ring structures, which have been fully characterized. researchgate.netCurrent time information in Bangalore, IN. In the case of the cycloadduct with 2,3-dimethylbutadiene, the solid-state molecular structure was confirmed by X-ray crystallography. researchgate.netCurrent time information in Bangalore, IN. For the reactions with isoprene and cyclopentadiene, which can lead to regioisomeric products, residual dipolar coupling (RDC) NMR experiments were employed to assign the major and minor adducts. researchgate.net

This reactivity highlights the ability of the P=C bond in the this compound system to participate in pericyclic reactions, further expanding its synthetic utility.

Comparative Reactivity with Related Heterocycles

The reactivity of 1,3-thiaphospholes is best understood through comparison with analogous five-membered heterocyclic systems. Key comparisons with 1,3-oxaphospholes and the well-studied 1,3-thiazoles reveal significant differences and similarities stemming from the constituent heteroatoms.

The replacement of the sulfur atom with oxygen (to form a 1,3-oxaphosphole) or the phosphorus atom with a nitrogen-carbon unit (to form a 1,3-thiazole) has profound effects on the electronic structure and chemical behavior of the heterocyclic ring.

Analogies and Differences with 1,3-Oxaphospholes:

A direct comparison can be drawn from the synthesis of their respective P(V) oxide derivatives. The (3+2)-cyclization of ethynyl-phosphonites with thioketones to produce this compound-3-oxides proceeds smoothly at room temperature without the need for a catalyst. researchgate.netnih.gov In contrast, the analogous reaction with aldehydes to form 1,3-oxaphosphole-3-oxides requires the addition of a base like triethylamine to proceed. researchgate.netnih.gov This highlights the greater reactivity of thioketones as electrophiles compared to their aldehyde counterparts in this specific reaction, making the formation of the this compound ring system more facile under these conditions. researchgate.net

Analogies and Differences with 1,3-Thiazoles:

While both 1,3-thiaphospholes and 1,3-thiazoles are five-membered aromatic heterocycles, their reactivity patterns, particularly towards nucleophiles and electrophiles, are markedly different. researchgate.netresearchgate.net This divergence is rooted in the fundamental electronic differences between a P=C double bond and an N=C (imine) fragment.

Nucleophilic Attack: In 1,3-thiazoles, the C2 carbon is the site for nucleophilic substitution, a consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. researchgate.net Conversely, in 1,3-thiaphospholes and related phosphaalkenes, calculations show that the phosphorus atom bears a partial positive charge while the carbon is negatively charged. researchgate.net This inverted polarity dictates that nucleophiles will preferentially attack the phosphorus atom. researchgate.net

Electrophilic Attack: 1,3-thiazoles readily undergo electrophilic substitution, with the C5 position being the most reactive site. researchgate.net

Cycloaddition Reactions: The P=C bond in P(III) 1,3-benzothiaphosphole has been shown to act as a dienophile in Diels-Alder reactions with various dienes like isoprene and 2,3-dimethylbutadiene. acs.orgfigshare.com This reactivity highlights the ability of the phosphorus center to participate in pericyclic reactions.

Table 1: Comparative Reactivity of this compound and Related Heterocycles

| Feature | This compound | 1,3-Oxaphosphole | 1,3-Thiazole |

|---|---|---|---|

| Synthesis Condition (P(V) Oxide) | From ethynyl-phosphonites and thioketones; occurs at room temperature without a catalyst. researchgate.netnih.gov | From ethynyl-phosphonites and aldehydes; requires a base (e.g., triethylamine). researchgate.netnih.gov | N/A (Different synthetic routes) |

| Site of Nucleophilic Attack | Phosphorus atom (P-center). researchgate.net | Phosphorus atom (P-center). | Carbon atom (C2-position). researchgate.net |

| Site of Electrophilic Substitution | Less studied, but reactivity differs significantly from thiazoles. | Reactivity is generally low towards electrophiles. researchgate.net | Carbon atom (C5-position). researchgate.net |

| Diels-Alder Reactivity | The P=C bond acts as a dienophile. acs.orgfigshare.com | P=C bond can undergo Diels-Alder reactions. researchgate.net | Can act as a diene or dienophile depending on substituents. |

Comparative Studies on Reactivity of P(III) vs P(V) Centers

The oxidation state of the phosphorus atom, whether trivalent P(III) or pentavalent P(V), is a critical determinant of the reactivity of the this compound ring.

P(III) Center Reactivity: 1,3-Thiaphospholes with a P(III) center are characterized by the presence of a P=C double bond. This functional group is the primary site of reactivity. The synthesis of these systems can be achieved through methods such as the rhodium-catalyzed denitrogenative cyclization of 1,2,3-thiadiazoles with phosphaalkynes. researchgate.netresearchgate.net The P(III) center is nucleophilic and can be readily attacked by electrophiles. Its reactivity is also evident in its participation in cycloaddition reactions, where the P=C bond functions as a dienophile. acs.orgfigshare.com

P(V) Center Reactivity: The P(V) center in this compound derivatives, such as this compound-3-oxides, imparts greater stability to the ring system compared to their P(III) counterparts. These P(V) heterocycles can be synthesized via (3+2)-cyclization reactions between unsaturated P(III) phosphonites and thioketones. researchgate.netnih.gov The conversion from a P(III) reactant to a P(V) product is an oxidative process for the phosphorus atom. Generally, P(V) reagents can offer more efficient and highly stereoselective synthetic pathways compared to approaches using P(III) reagents, as demonstrated in the synthesis of other complex organophosphorus compounds like cyclic dinucleotides. nih.gov The resulting P(V) center in a thiaphosphole-3-oxide is significantly less nucleophilic and less prone to further oxidation than a P(III) center.

Table 2: Comparison of P(III) and P(V) Centers in 1,3-Thiaphospholes

| Feature | P(III) Center (e.g., this compound) | P(V) Center (e.g., this compound-3-oxide) |

|---|---|---|

| Key Functional Group | P=C double bond | P=O (or P=S, etc.) bond |

| Nature of Phosphorus | Nucleophilic, readily oxidized | Electrophilic, more stable towards oxidation |

| Typical Reactions | Diels-Alder cycloadditions (as dienophile) acs.orgfigshare.com, attack by electrophiles | Generally less reactive; reactivity depends on the exocyclic group |

| Synthesis Example | Rhodium-catalyzed cyclization of 1,2,3-thiadiazoles and phosphaalkynes. researchgate.net | (3+2)-cyclization of ethynyl-phosphonites and thioketones. researchgate.netnih.gov |

| Synthetic Utility | Building block for more complex structures via reactions at the P=C bond. | Stable heterocyclic core; P(V) reagents can offer high efficiency and stereoselectivity in synthesis. nih.gov |

Electronic Structure and Aromaticity in 1,3 Thiaphosphole

Theoretical Assessment of Aromatic Character

Aromaticity is a foundational concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. lumenlearning.com For heterocycles containing phosphorus, aromaticity can vary significantly compared to their all-carbon or nitrogen-containing counterparts. researchgate.net Theoretical studies have established that 1,3-thiaphosphole is an aromatic compound. researchgate.netrsc.org

The assessment of aromaticity often relies on multiple criteria, including energetic, geometric, and magnetic factors. mdpi.com Energetic criteria might involve calculating homodesmotic stabilization energies, which compare the energy of the compound to acyclic analogues, thereby isolating the stabilization gained from cyclic delocalization. researchgate.net Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, are also employed. A negative NICS value at the center of the ring typically indicates the presence of a diatropic ring current, a hallmark of aromaticity. nih.gov For this compound, these computational methods collectively support its classification as an aromatic system.

Localization of Highest Occupied Molecular Orbital (HOMO) on the P=C Fragment

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. wuxiapptec.com In this compound, computational calculations have indicated that the HOMO is primarily localized on the phosphorus-carbon double bond (P=C) fragment. researchgate.net This localization is a significant feature of its electronic structure.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The concentration of the HOMO on the P=C bond suggests this part of the molecule is the most nucleophilic and likely to be involved in reactions with electrophiles.

Influence of Substituents and Structural Planarity on Electronic Configuration

The electronic properties of the this compound ring can be finely tuned by the introduction of substituents. researchgate.net The nature of the substituent, whether it is electron-donating or electron-withdrawing, significantly impacts the electronic configuration and reactivity of the heterocycle. researchgate.netopenstax.org For instance, in the related 2-aryl-1,3-benzothiaphospholes, varying the aryl substituent leads to predictable changes in the molecule's reduction potential. cmu.edu Electron-deficient aryl groups enhance the stabilization of the LUMO, making the molecule easier to reduce. cmu.edu

Structural planarity also plays a critical role. Aromaticity requires a planar or near-planar cyclic structure to allow for effective overlap of p-orbitals and delocalization of π-electrons. lumenlearning.com Theoretical and experimental findings confirm that the bonding situation in phospholes is highly dependent on factors that include both the nature of the substituents and the enforcement of ring planarity. researchgate.net

Energy Gap Analysis: HOMO-LUMO Levels and Orbital Overlap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the kinetic stability and chemical reactivity of a molecule. ajchem-a.comekb.eg A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

In phosphorus-containing heterocycles like this compound derivatives, the incorporation of the P=C moiety leads to a stabilization of the LUMO. cmu.edu This effect is particularly pronounced when electron-withdrawing substituents are present, which can further lower the LUMO energy level and reduce the HOMO-LUMO gap. cmu.edu

Table 1: Theoretical Electronic Properties of Heterocyclic Compounds This table illustrates key electronic parameters discussed in theoretical chemistry. The values are conceptual and demonstrate the relationships between HOMO/LUMO energies and the resulting energy gap.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. ekb.eg | Indicates the ability to donate electrons (nucleophilicity). wuxiapptec.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. ekb.eg | Indicates the ability to accept electrons (electrophilicity). wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). ajchem-a.com | A smaller gap generally correlates with higher chemical reactivity. nih.gov |

Electrochemistry of this compound Derivatives: Reversible Redox Processes

The electrochemical behavior of this compound derivatives, specifically 1,3-benzothiaphospholes, has been investigated using techniques like cyclic voltammetry. These studies reveal that the compounds can undergo reversible one-electron reduction processes. researchgate.netcmu.edu

Reversibility in an electrochemical process means that the product of the electron transfer reaction can be converted back to the starting material in the reverse scan. mdpi.com The reduction potentials of 2-aryl-1,3-benzothiaphospholes show a clear pattern: the potential becomes incrementally more positive as the electron-deficiency of the aryl substituent increases. cmu.edu This trend is consistent with the LUMO stabilization afforded by these electron-withdrawing groups, which makes the molecule easier to reduce. cmu.edu Such quasi-reversible redox behavior is a key feature for applications in materials science, such as in organic electronic devices or redox flow batteries. frontiersin.orgnih.gov

Table 2: Electrochemical Data for Substituted 2-Aryl-1,3-Benzothiaphospholes This table presents representative data on how different substituents on the 2-aryl group affect the electrochemical reduction potential.

| Substituent on 2-Aryl Group | Effect on Electronic Properties | Impact on Reduction Potential (E1/2) | Nature of Redox Process |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH3) | Destabilizes LUMO | Becomes more negative (harder to reduce) | Reversible 1-electron reduction researchgate.netcmu.edu |

| Unsubstituted Phenyl Group (e.g., -H) | Baseline | Reference potential | |

| Electron-Withdrawing Group (e.g., -CN) | Stabilizes LUMO cmu.edu | Becomes more positive (easier to reduce) cmu.edu |

Advanced Spectroscopic and Structural Elucidation of 1,3 Thiaphosphole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of 1,3-thiaphosphole systems in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ³¹P nuclei, detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in the this compound ring. The chemical shifts of the ring protons are indicative of the aromatic character of the molecule. For the parent this compound, the protons appear as a set of coupled multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling constants can vary depending on the substituents attached to the ring.

| Proton | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| H2 | 7.95 | J(H2,P) = 38.3, J(H2,H5) = 1.0 |

| H4 | 7.42 | J(H4,P) = 8.5, J(H4,H5) = 4.2 |

| H5 | 8.01 | J(H5,P) = 10.0, J(H5,H4) = 4.2, J(H5,H2) = 1.0 |

Table 1: ¹H NMR data for the parent this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the this compound ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The observed shifts are consistent with an aromatic system. researchgate.net

| Carbon | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| C2 | 151.7 | J(C2,P) = 51.0 |

| C4 | 131.5 | J(C4,P) = 10.0 |

| C5 | 134.6 | J(C5,P) = 6.0 |

Table 2: ¹³C NMR data for the parent this compound.

³¹P NMR Spectroscopy for Phosphorus Environments

Phosphorus-31 NMR is a particularly valuable technique for studying this compound systems as it directly probes the phosphorus atom. slideshare.net The ³¹P chemical shift is highly sensitive to the coordination number, oxidation state, and electronic environment of the phosphorus atom. slideshare.netuoc.gr For λ³-1,3-thiaphospholes, the ³¹P NMR signal typically appears in a characteristic downfield region. For instance, the parent this compound exhibits a ³¹P chemical shift of approximately +169.0 ppm. This large downfield shift is a key indicator of the low coordination and unique electronic state of the phosphorus atom within the aromatic ring. The chemical shifts can be influenced by substituents on the ring, providing further structural information. slideshare.net

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction analysis of various this compound derivatives has provided definitive proof of their molecular structures. rsc.orgmdpi.com These studies reveal that the five-membered ring is essentially planar, a key characteristic of aromatic compounds. The crystal packing arrangements can also be determined, offering insights into intermolecular interactions. rsc.org

Analysis of Bond Lengths and Angles for Aromaticity and Bonding Insights

The analysis of bond lengths and angles from X-ray diffraction data offers quantitative evidence for the aromaticity of the this compound ring. mdpi.comcam.ac.uk In a fully aromatic system, the bond lengths are expected to be intermediate between those of typical single and double bonds. libretexts.orgliu.edu Studies on this compound derivatives have shown that the C-C and C-P bond lengths within the ring exhibit a degree of equalization, consistent with delocalized π-electron density. rsc.orgnih.gov For example, the bond lengths in a substituted this compound were found to be indicative of aromatic character. The internal angles of the ring also deviate from those of classical non-aromatic heterocyclic compounds, further supporting the notion of aromaticity. cam.ac.uklibretexts.org

| Bond | Bond Length (Å) |

| P-C2 | 1.734 |

| C2-S | 1.738 |

| S-C5 | 1.724 |

| C5-C4 | 1.371 |

| C4-P | 1.741 |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the molecular structure, bonding, and functional groups within a molecule. uni-siegen.de By analyzing the vibrational modes of a molecule, which are specific to its constituent atoms and their arrangement, a unique spectral "fingerprint" can be obtained. horiba.com This section explores the application of two primary vibrational spectroscopic techniques, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, in the structural elucidation of this compound systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com The resulting spectrum shows absorption bands at specific frequencies corresponding to distinct vibrational transitions, such as stretching and bending of chemical bonds. libretexts.org This technique is particularly sensitive to polar bonds and provides valuable information about the functional groups present in a molecule. edinst.com

In the context of this compound derivatives, FT-IR spectroscopy is instrumental in confirming their structural integrity. For instance, in a study of 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole, DFT calculations were used to assign the observed IR bands. mdpi.com Key vibrational modes identified include N-H stretching around 3366 cm⁻¹, C(sp²)–H stretching between 3058–3027 cm⁻¹, and in-plane C=C stretching in the 1605–1410 cm⁻¹ region. mdpi.com The presence of a P=O bond in related phosphine (B1218219) oxides is typically observed as a strong absorption band. researchgate.net For example, the FT-IR spectrum of trioctylphosphine (B1581425) oxide shows a characteristic P=O stretching vibration at 1146 cm⁻¹. researchgate.net The region below 1500 cm⁻¹ is often referred to as the fingerprint region, containing a complex pattern of bands from various bending and stretching vibrations that are unique to the molecule. libretexts.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Analogues

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) | Intensity | Reference |

| N-H Stretch | ~3366 | - | mdpi.com |

| C(sp²)–H Stretch | 3058–3027 | - | mdpi.com |

| C(sp³)–H Stretch | ~2861 | - | mdpi.com |

| In-ring C=C Stretch | 1605–1410 | - | mdpi.com |

| P=O Stretch | ~1146 | Strong | researchgate.net |

| P-C Stretch | ~1465 | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light, typically from a laser. horiba.comedinst.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. libretexts.org This energy shift corresponds to the vibrational energy levels of the molecule. horiba.com A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions, as water is a weak Raman scatterer. edinst.com

For this compound systems, Raman spectroscopy provides a detailed vibrational fingerprint, with specific bands corresponding to the molecular structure. horiba.com Vibrational mode analyses, often aided by density functional theory (DFT) calculations, allow for the assignment of observed Raman bands. researchgate.net In studies of related heterocyclic compounds, Raman bands above 700 cm⁻¹ are often associated with in-plane deformations of the heterocyclic rings, while bands below this frequency correspond to out-of-plane deformations. researchgate.net The technique is highly sensitive to the symmetry of molecular vibrations; non-polar bonds with symmetrical stretching vibrations often produce strong Raman signals. edinst.com

Table 2: General Regions for Raman Bands

| Vibration Type | Wavenumber Range (cm⁻¹) | Intensity | Reference |

| In-plane ring deformation | > 700 | - | researchgate.net |

| Out-of-plane ring deformation | < 700 | - | researchgate.net |

| C-C aliphatic chain deformations | 250 - 400 | Strong | horiba.com |

| Lattice vibrations in crystals | 10 - 200 | Strong | horiba.com |

This table is interactive. Click on the headers to sort the data.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels, typically induced by the absorption of ultraviolet (UV), visible (Vis), or near-infrared (NIR) radiation. gcms.cz This section focuses on the use of UV-Vis-NIR spectroscopy to characterize the electronic transitions in this compound systems and investigates their photophysical properties, including absorption and emission maxima and quantum efficiencies.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy measures the absorption of light from the ultraviolet to the near-infrared region of the electromagnetic spectrum. gcms.cz This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. gcms.cz The resulting spectrum provides information about the electronic structure and conjugation within the molecule. researchgate.net

For this compound derivatives, the absorption spectra reveal key electronic transitions. For example, 2-aryl-1,3-benzothiaphospholes exhibit absorption maxima that are very similar to their benzoxaphosphole analogs. researchgate.net Functionalized benzophospholo[3,2-b]indole derivatives show absorption maxima in the range of 299–307 nm, with an additional broad absorption at approximately 355 nm. beilstein-journals.org The position and intensity of these absorption bands are influenced by the substituents on the thiaphosphole core and the extent of π-conjugation. researchgate.net In some cases, increasing the solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. mdpi.com

Photophysical Property Investigations: Absorption and Emission Maxima, Quantum Efficiencies

Beyond simple absorption, the photophysical properties of this compound systems, such as their fluorescence and phosphorescence characteristics, are of significant interest. These properties are determined by the fate of the molecule after it has been electronically excited. The molecule can return to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways.

The emission properties of thiaphosphole derivatives can be tuned by modifying their chemical structure. For instance, while 2-aryl-1,3-benzothiaphospholes show similar absorption to their oxygen-containing counterparts, their fluorescence quantum efficiencies are significantly lower, typically in the range of 0.3–5.4%. researchgate.net In contrast, some phosphine oxide derivatives of related systems can exhibit high quantum yields, up to 75%. beilstein-journals.org The introduction of a sulfur atom in place of an oxygen atom often leads to a quenching of fluorescence. beilstein-journals.org For example, a phosphine sulfide (B99878) derivative showed a quantum yield of only 1%. beilstein-journals.org Some chalcogenides of 1,3-phosphinoamines exhibit bright emissions with a major band between 519–536 nm and can have quantum yields reaching up to 93% in the solid state. mdpi.com

Table 3: Photophysical Data for Selected this compound Analogues and Related Compounds

| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Reference |

| 2-Aryl-1,3-benzothiaphospholes | - | - | 0.3 - 5.4% | researchgate.net |

| Benzophospholo[3,2-b]indole (phosphine oxide) | 299–307, ~355 | 450 | 75% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole (phosphine sulfide) | 299–307, ~355 | - | 1% | beilstein-journals.org |

| 1,3-Phosphinoamine Chalcogenides (solid state) | - | 519-536 | up to 93% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Characterization Techniques

While vibrational and electronic spectroscopies provide a wealth of information, a deeper understanding of the structure and properties of this compound systems often requires the use of more advanced characterization techniques. These methods can provide atomic-level structural details, information about elemental composition and chemical states, and insights into surface morphology.

Techniques such as X-ray diffraction (XRD) are crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. researchgate.net For example, the structure of 2-phenyl-1,3-benzothiaphosphole (B1253273) was established using X-ray diffraction. researchgate.net

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging of the material's morphology and microstructure. thermofisher.com These can be coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the atoms present in the near-surface region of a sample. nptel.ac.in Other advanced techniques include X-ray Absorption Fine Structure (XAFS) for probing the local atomic environment and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information in the solid state. mdpi.com For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons. mdpi.com These advanced methods, in combination with the spectroscopic techniques discussed previously, enable a comprehensive characterization of this compound systems.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the investigation of chemical species that possess one or more unpaired electrons. bhu.ac.inwikipedia.org Its high sensitivity and specificity make it particularly well-suited for the detection and characterization of radical species, which are often highly reactive and short-lived. nih.govnih.gov The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bhu.ac.inwikipedia.org

In the context of this compound chemistry, ESR spectroscopy would be the definitive method to identify and characterize its radical cation or anion, which could be generated through chemical or electrochemical oxidation or reduction, or via photolytic or radiolytic methods. The ESR spectrum provides critical information about the electronic structure and the distribution of the unpaired electron density within the radical.

The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of ~2.0023. Deviations from this value can give insights into the extent of spin-orbit coupling, which would be influenced by the presence of the sulfur and phosphorus atoms in the this compound ring.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin (e.g., ¹H, ³¹P, and ³³S). wikipedia.org The ³¹P nucleus has a nuclear spin of I = 1/2 and 100% natural abundance, which would lead to a distinct and large splitting of the ESR signal into a doublet, serving as a clear fingerprint for a phosphorus-centered radical. Further coupling to the protons on the ring would create additional, smaller splittings, and the magnitude of these coupling constants is directly proportional to the spin density at that particular nucleus.

While specific ESR data for the this compound radical is not extensively reported in the literature, studies on related phosphorus-centered radicals, such as phosphinoyl and phosphine sulfide radicals, provide a basis for predicting the expected spectral features. researchgate.netacs.org For a hypothetical this compound radical cation, one would anticipate a large hyperfine coupling constant for the ³¹P nucleus and smaller couplings for the ring protons. The analysis of these parameters would allow for a detailed mapping of the spin density distribution, revealing the relative contributions of the sulfur, phosphorus, and carbon atoms to the singly occupied molecular orbital (SOMO).

Table 1: Hypothetical ESR Data for a this compound Radical Cation

| Parameter | Value | Interpretation |

| g-factor | ~2.004 | Indicates the presence of heteroatoms (S, P) with spin-orbit coupling. |

| ³¹P Hyperfine Coupling (aP) | 80 - 120 G | Large coupling confirms significant spin density on the phosphorus atom. |

| ¹H Hyperfine Coupling (aH) | 1 - 10 G | Smaller couplings indicate delocalization of the unpaired electron onto the carbon framework. |

| ³³S Hyperfine Coupling (aS) | 5 - 15 G | Would require isotopic enrichment; provides direct evidence of spin density on sulfur. |

Note: The values presented in this table are illustrative and based on data from analogous phosphorus and sulfur-containing organic radicals. Actual experimental values may vary.

Photoemission Orbital Tomography (POT) for Electronic Structure at Interfaces

Photoemission Orbital Tomography (POT) is a powerful experimental and theoretical technique that provides detailed insights into the spatial distribution of molecular orbitals for molecules adsorbed on surfaces. orbital-tomography.euwikipedia.org The method combines angle-resolved photoemission spectroscopy (ARPES) with theoretical calculations to reconstruct the real-space shape of molecular orbitals from their momentum-space distribution. uni-graz.ataps.org This technique is particularly valuable for understanding how the electronic structure of a molecule like this compound is perturbed upon adsorption onto a substrate, which is a critical aspect for its potential applications in molecular electronics and catalysis.

The experimental part of POT involves measuring the kinetic energy and emission angle of photoelectrons ejected from a well-ordered monolayer of molecules on a single-crystal surface when irradiated with photons of a specific energy. orbital-tomography.eu This allows for the creation of momentum maps, which are essentially two-dimensional projections of the electronic wavefunctions in reciprocal space. aps.orgaps.org Within the plane-wave final state approximation, these momentum maps are directly related to the Fourier transform of the initial state molecular orbitals. uni-graz.at

For an oriented layer of this compound molecules on a surface, such as gold or copper, POT could be used to:

Image the Highest Occupied Molecular Orbital (HOMO) and other frontier orbitals: This would provide direct visual confirmation of the orbital shapes and symmetries predicted by quantum chemical calculations.

Determine the adsorption geometry: The orientation of the molecule with respect to the substrate can be determined with high precision by analyzing the symmetry and features of the momentum maps. uni-graz.at

Investigate interfacial electronic interactions: Changes in the orbital shapes and energy levels upon adsorption, compared to the gas-phase molecule, reveal the nature and extent of electronic coupling between the this compound and the surface. This can include charge transfer and orbital hybridization.

Recent advancements have extended POT to the time domain (tr-POT), allowing for the study of unoccupied orbitals and the dynamics of electronic excitations on femtosecond timescales. benasque.orgresearchgate.net This could potentially be used to track charge transfer processes involving this compound at an interface following photoexcitation.

While no specific POT studies on this compound have been published, research on related aromatic and heterocyclic molecules like thiophene (B33073) and its derivatives provides a clear blueprint for such an investigation. benasque.orgdntb.gov.ua These studies have successfully imaged the π-orbitals and determined the adsorption behavior of these molecules on various metal surfaces.

Table 2: Expected Research Findings from a POT Study of this compound on a Cu(111) Surface

| Finding | Description | Significance |

| Orbital Momentum Maps | The experimental momentum maps for the frontier orbitals would be compared to calculated Fourier transforms of the molecular orbitals. | Confirms the electronic structure and allows for unambiguous orbital assignment. |

| Adsorption Geometry | The molecule is likely to adsorb with its ring plane largely parallel to the surface to maximize π-system interaction. | Determines the nature of the molecule-surface interface, which governs electronic properties. |

| Orbital Energy Shifts | The binding energies of the molecular orbitals would be observed to shift compared to the gas phase due to screening and bonding interactions with the metal surface. | Quantifies the strength of the electronic coupling at the interface. |

| Hybridization Signatures | New electronic states may appear at the interface, resulting from the hybridization of this compound orbitals with the electronic bands of the copper substrate. | Provides direct evidence of covalent character in the molecule-surface bond. |

Computational and Theoretical Investigations of 1,3 Thiaphosphole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 1,3-thiaphosphole chemistry. It allows for the accurate calculation of molecular properties and reaction pathways, offering a microscopic view of chemical processes.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in unraveling the mechanisms of reactions involving 1,3-thiaphospholes. For instance, the formation of the this compound ring through a stepwise (3+2)-cyclization mechanism has been postulated based on DFT quantum chemical calculations. researchgate.netresearchgate.net These studies help in understanding the formation of previously inaccessible stable phosphorus-containing heterocycles. researchgate.netresearchgate.net

In the context of rhodium-catalyzed reactions, DFT has been used to study the denitrogenative cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes to produce this compound derivatives. researchgate.net The calculations help in identifying the transition states and intermediates, providing a detailed picture of the reaction pathway. For example, in the reaction of dienylfurans/dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations have been used to explore various possible pathways, including stepwise and concerted mechanisms, and to identify the rate-determining steps by analyzing the transition state energies. pku.edu.cn

Furthermore, DFT has been employed to investigate the thermal decomposition of related compounds, where transition states are located to understand the reaction kinetics. researchgate.net The theory has also been applied to study the mechanism of 1,3-dipolar cycloaddition reactions, providing insights into the formation of five-membered heterocyclic compounds. mdpi.comias.ac.in

Table 1: Selected DFT Studies on Reaction Mechanisms Involving this compound and Related Heterocycles

| Reaction Type | Investigated Aspect | Key Finding |

| (3+2)-Cyclization | Formation of this compound ring | Postulated a step-wise mechanism. researchgate.netresearchgate.net |

| Rhodium-catalyzed Cyclization | Synthesis of this compound derivatives | Elucidation of the denitrogenative cyclization pathway. researchgate.net |

| [8+2] Cycloaddition | Reaction of dienylfurans with DMAD | Identification of the most favored reaction pathway via transition state analysis. pku.edu.cn |

| 1,3-Dipolar Cycloaddition | General mechanism | Provided mechanistic insights into the formation of various heterocycles. mdpi.comias.ac.in |

Prediction of Regioselectivity and Stereochemistry

A significant application of DFT in the study of this compound is the prediction of regioselectivity and stereochemistry in its reactions. For instance, in the rhodium(I)-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with terminal alkynes, systematic computational and experimental studies have shown that the electronic and steric properties of the alkyne substituent determine the regioselectivity. researchgate.netresearchgate.net DFT calculations have been crucial in developing a framework for predicting which regioisomer will be formed. researchgate.netresearchgate.net

In contrast to reactions with alkynes that may form a mixture of regioisomers, the transannulation with phosphaalkynes can lead to the exclusive formation of the this compound regioisomer. researchgate.netresearchgate.net DFT calculations help rationalize these experimental observations. The regioselectivity of 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered heterocycles, is often predicted using Frontier Molecular Orbital (FMO) theory, which is a component of DFT. numberanalytics.comwikipedia.org These calculations can determine which of the possible regioisomers is more likely to form by analyzing the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. numberanalytics.comwikipedia.org

Analysis of Electronic Properties: HOMO-LUMO, Charge Distribution

DFT calculations are widely used to analyze the electronic properties of this compound and its derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity and electronic transitions. journalirjpac.comijarset.com The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity. irjweb.com

For 1,3-benzothiaphospholes, recent calculations have indicated that the HOMO is mainly located on the P=C fragment, which is a crucial factor in their bonding and reactivity. researchgate.net The analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule. journalirjpac.com These maps show the regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions.

Table 2: Calculated Electronic Properties of a Model Imidazole (B134444) Derivative using DFT

| Parameter | Value |

| HOMO Energy (EHOMO) | -6.2967 eV |

| LUMO Energy (ELUMO) | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

| Data based on a study of an imidazole derivative, illustrating the type of data obtained from DFT calculations. irjweb.com |

Thermodynamic and Kinetic Parameter Determination

DFT calculations can provide valuable thermodynamic and kinetic parameters for reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy and Gibbs free energy of reaction, as well as the activation energy. researchgate.net These parameters are crucial for understanding the feasibility and rate of a chemical process.

For example, in the context of 1,3-dipolar cycloaddition reactions, DFT methods have been employed to calculate kinetic parameters, with results showing good agreement with experimental data when appropriate solvation models are used. nih.govrsc.org The determination of these parameters aids in the rational design of synthetic routes and the optimization of reaction conditions.

Time-Dependent DFT (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as their optical properties. mdpi.com By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the UV-Vis absorption spectra of compounds like this compound derivatives. mdpi.comresearchgate.net

These theoretical spectra can be compared with experimental data to confirm the structure of synthesized compounds and to understand the nature of their electronic transitions. mdpi.comresearchgate.net For instance, TD-DFT calculations on 2-aryl-1,3-benzothiaphospholes have been performed to elucidate their electronic and optical properties, revealing that their absorption and emission spectra are similar to their oxaphosphole analogues, though with significantly lower quantum efficiencies. researchgate.net The method allows for the analysis of which molecular orbitals are involved in the electronic transitions responsible for the observed absorption bands. rsc.org

Advanced Mechanistic Analysis Methodologies

Beyond standard DFT and TD-DFT calculations, advanced mechanistic analysis methodologies are being employed to gain deeper insights into the complex reaction mechanisms involving this compound. These can include more sophisticated computational models that account for dynamic effects and the influence of the solvent environment in greater detail.

For instance, combined experimental and computational studies are becoming increasingly common, where theoretical calculations are used to rationalize and predict experimental outcomes. d-nb.info This integrated approach provides a more comprehensive understanding of the reaction mechanism. Furthermore, the development of new computational tools and analysis techniques continues to enhance the ability to study complex chemical systems, offering new perspectives on the reactivity and properties of novel heterocyclic compounds like this compound. nih.gov

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational tool used to map out the minimum energy reaction pathway (MERP) on a potential energy surface (PES). nih.govsmu.edu This method connects a transition state (TS) to its corresponding reactants and products, providing a detailed trajectory of the reaction. nih.govscm.comresearchgate.net An IRC calculation starts from the optimized geometry of a transition state and follows the steepest descent path in mass-weighted coordinates in both forward and backward directions. scm.comresearchgate.net By doing so, it confirms that a located saddle point indeed connects the intended minima on the PES. github.io The resulting energy profile and the geometric changes along the path offer crucial insights into the reaction mechanism. nih.gov

For a reaction to be studied via IRC, the transition state geometry must first be located and verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govnih.gov The IRC path can then be traced, with the step size being an important parameter; smaller steps are often necessary for reactions with highly curved pathways. nih.gov

In the context of phosphorus heterocycles, IRC calculations are vital for understanding their formation and reactivity. For instance, in the (3+2)-cyclization reaction between an ethynyl-phosphonite and a thioketone to form a this compound 3-oxide, DFT calculations have been employed to elucidate the reaction mechanism. researchgate.net An IRC analysis for such a reaction would trace the energetic profile from the transition state of the C-C bond formation to the cyclized product, confirming the concerted or stepwise nature of the process. nih.govresearchgate.net The analysis reveals the precise sequence of bond-forming and bond-breaking events and verifies the connectivity of the stationary points on the potential energy surface. researchgate.netnih.gov

United Reaction Valley Approach (URVA) for Reaction Phase Dissection

The United Reaction Valley Approach (URVA) is a powerful computational methodology that provides a detailed description of a chemical reaction's mechanism by analyzing the reaction path and its surrounding valley on the potential energy surface. smu.edumdpi.comrsc.org URVA focuses on the curvature of the reaction path, where changes in the electronic structure of the reacting species are reflected in the normal vibrational modes and their coupling to the path. smu.edumdpi.com This analysis generates a unique curvature profile for each reaction, with maxima indicating significant chemical events like bond formation/breaking, charge transfer, or rehybridization. smu.edursc.org

A key feature of URVA is its ability to decompose the path curvature into contributions from internal coordinates (bond lengths, angles, dihedrals), providing a quantitative dissection of the reaction into distinct phases. smu.edunih.gov This allows for a granular understanding of the sequence of events during a chemical transformation. nih.gov The use of mass-weighted coordinates in URVA allows for direct comparison of reaction profiles under different conditions, such as in the gas phase versus in solution, or with different substituents. mdpi.com

For the formation of this compound derivatives, such as through the (3+2)-cyclization of unsaturated phosphonites with thioketones, URVA can offer profound mechanistic insights. researchgate.net While a specific URVA study on this compound was not found, the principles of the approach can be applied to the DFT-calculated reaction pathway. researchgate.net The reaction can be dissected into the following phases:

Contact Phase: The reactants approach each other in the van der Waals region.

Preparation Phase: Initial electronic and geometric changes occur, preparing the molecules for the main chemical event. For the this compound synthesis, this would involve the initial interaction between the phosphonite and the thioketone. researchgate.net

Main Event Phase: This phase includes the transition state. URVA would identify the primary bond-forming events, such as the formation of the P-S and C-C bonds. Curvature analysis would pinpoint whether these events are synchronous or asynchronous. The DFT study on the formation of this compound 3-oxide suggests a stepwise mechanism, which URVA would clearly delineate. researchgate.net

Relaxation Phase: The newly formed ring relaxes to its equilibrium geometry.

By analyzing the curvature profile, URVA could precisely determine the point along the reaction coordinate where, for example, the phosphorus atom attacks the sulfur atom, followed by the cyclization step, providing a more detailed picture than energy profiles alone. smu.eduresearchgate.net

Benchmarking Theoretical Methods for this compound Systems

The accuracy of computational predictions for molecules like this compound is highly dependent on the chosen theoretical method and basis set. Benchmarking studies are crucial for validating and selecting the most appropriate computational protocols. rsc.org This involves comparing the results of various methods against high-level reference data, which can be accurate experimental values or results from "gold standard" quantum chemical methods like coupled-cluster theory (e.g., CCSD(T) or DLPNO-CCSD(T)). nih.gov

For phosphorus-containing heterocycles, benchmarking is particularly important due to the unique electronic properties and potential for pyramidalization at the phosphorus atom. acs.orgnih.gov Key properties to benchmark include inversion barriers, conformational energies, and reaction energies. nih.govrsc.org

A benchmark study on σ3λ3-phosphorus compounds revealed that Density Functional Theory (DFT) methods can effectively predict inversion barriers. rsc.org The choice of functional and basis set significantly impacts the accuracy. For instance, a study on various organic molecules, including phosphorus compounds, showed that while MP2 theory provides very low errors compared to DLPNO-CCSD(T), DFT functionals like B3LYP also perform reasonably well at a lower computational cost. nih.gov

| Computational Method | Typical Mean Error (kcal/mol) vs. High-Level Reference | General Application |

|---|---|---|

| MP2 | ~0.35 | Good for conformational energies, but can be computationally expensive. |

| B3LYP | ~0.69 | A widely used DFT functional with a good balance of accuracy and cost. |

| MMFF94 (Force Field) | ~1.30 | Fast method for large systems and conformational searching, but less accurate. |

| HF (Hartree-Fock) | ~0.81-1.0 | Baseline ab initio method, often less accurate due to lack of electron correlation. |

Table based on data from a benchmark study on reference organic molecules. nih.gov

For this compound systems, a robust benchmarking protocol would involve:

Selecting a set of relevant properties (e.g., geometries, reaction energies for its synthesis).

Calculating these properties using a high-accuracy method like DLPNO-CCSD(T) with a large basis set (e.g., cc-pVTZ or larger) to establish reference values. nih.gov

Evaluating a range of more computationally efficient methods (various DFT functionals, force fields) by comparing their results to the reference values. nih.govrsc.org

This process ensures that the chosen computational method for subsequent, more extensive studies on this compound provides reliable and accurate results.

Computational Studies on Isosterism of Thiaphosphole

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. Computational studies are instrumental in evaluating potential bioisosteres before their synthesis. Thiaphosphole has been computationally investigated as a potential isostere for other five-membered heterocyclic rings in drug molecules.

One such study evaluated the effect of replacing the isoxazole (B147169) ring in the FDA-approved drug Zonisamide with various isosteric rings, including thiaphosphole. The goal was to assess the potential of these new analogues for the treatment of autism by studying their interaction with the potassium voltage-gated channel subfamily D member 2 (Kv4.2).

The computational workflow involved:

Molecular Design: Novel compounds were designed by replacing the isoxazole ring of Zonisamide with isosteres like isothiazole, oxaphosphole, and thiaphosphole.

Geometry Optimization: The structures of all designed molecules were optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.

Docking Studies: The optimized molecules were docked into the active site of the Kv4.2 channel to study their binding interactions and calculate binding energies.

Advanced Applications and Material Science Integration of 1,3 Thiaphosphole Derivatives

1,3-Thiaphosphole in Organic Electronic Devices

The development of high-performance organic electronic devices is contingent on the design and synthesis of novel organic semiconductors with tailored properties. This compound derivatives have emerged as a promising class of materials in this area, offering unique opportunities for tuning electronic behavior.

N-type Semiconducting Materials in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) rely on the interplay between electron-donating (p-type) and electron-accepting (n-type) materials to generate electrical current from light. azonano.com While p-type organic semiconductors are well-established, the development of robust and efficient n-type materials has been a persistent challenge, often limited by issues of stability. cmu.edu

The incorporation of phosphorus into a π-conjugated system, as seen in 1,3-thiaphospholes, is an effective strategy for stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). cmu.edu This stabilization is a key feature of n-type semiconductors, as it facilitates efficient electron transport. cmu.edu Research has shown that derivatives such as 2-aryl-1,3-benzothiaphospholes can exhibit reversible one-electron reductions, a characteristic desirable for n-type materials. researchgate.net The development of these phosphorus-containing heterocycles is a significant step towards creating more stable and efficient n-type semiconductors for OPV applications. cmu.edu

| Device Component | Material Type | Function | Key Property of this compound Derivatives |

| Active Layer | n-type Semiconductor | Electron Acceptor and Transporter | Stabilized LUMO for efficient electron transport cmu.edu |